Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with significant implications in pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula of this compound is , and it has a molecular weight of approximately 395.45 g/mol. The presence of fluorine and sulfur atoms in its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound can be classified under several categories based on its structure and function:
The synthesis of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.
The molecular structure of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate can be represented as follows:
CCOC(=O)c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C
InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3
The compound features a pyrimidine ring substituted with various functional groups, including a fluorophenoxy moiety and a methylthio group, which contribute to its potential biological activity.
Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate can undergo several chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic applications.
The mechanism of action for Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is not fully elucidated but likely involves:
Further studies are required to clarify its exact mechanism and therapeutic potential.
The physical properties of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate include:
Chemical properties include:
These properties are crucial for determining the handling and storage requirements for laboratory use.
Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate has potential applications in:
Ongoing research will likely expand its applications in medicinal chemistry and pharmacology, highlighting its importance in drug discovery efforts.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1